molecular formula C9H14N2 B1347525 n1,n1,6-Trimethylbenzene-1,3-diamine CAS No. 6406-67-3

n1,n1,6-Trimethylbenzene-1,3-diamine

Cat. No.: B1347525
CAS No.: 6406-67-3
M. Wt: 150.22 g/mol
InChI Key: BZFRCCRHMACPGO-UHFFFAOYSA-N
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Description

Contextualization within Substituted Aromatic Diamine Chemistry

In N1,N1,6-Trimethylbenzene-1,3-diamine, the substituents are a primary amine, a tertiary dimethylamine, and a methyl group. The primary amine can engage in hydrogen bonding and serves as a site for reactions like acylation and alkylation. ncert.nic.in The tertiary amine group, lacking N-H bonds, has different reactivity and primarily influences the electronic nature and basicity of the molecule. acs.org The methyl group, being an electron-donating group, further activates the benzene (B151609) ring. The specific arrangement of these groups on the benzene ring dictates the regioselectivity of its reactions.

Significance of Diamine Functionalities in Organic Synthesis and Materials Science

Diamine functionalities are crucial building blocks in both organic synthesis and the development of new materials. researchgate.netspecialchem.com

In Organic Synthesis:

Nucleophiles: The lone pairs of electrons on the nitrogen atoms make diamines effective nucleophiles, allowing them to react with a wide range of electrophiles to form new carbon-nitrogen bonds. fiveable.me

Building Blocks: They are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. researchgate.netfiveable.me Vicinal diamines, for example, are considered privileged structural elements in drug design. researchgate.net

Catalysis: Diamines and their derivatives can form complexes with metal ions, which are then used as catalysts in various reactions, such as Henry, Michael addition, and aldol (B89426) reactions. researchgate.net

In Materials Science:

Polymer Monomers: Diamines are key monomers in the production of high-performance polymers like polyamides (e.g., Nylon), polyimides, and polyureas through condensation reactions with dicarboxylic acids or their derivatives. fiveable.mewikipedia.orgnih.gov

Cross-linking Agents: The presence of two amine groups allows diamines to act as cross-linking agents, which can enhance the mechanical strength, thermal stability, and chemical resistance of polymeric materials. specialchem.comfiveable.me

Surface Modification: Diamines are used to functionalize the surfaces of materials like graphene oxide, altering their properties and improving their compatibility with other materials in nanocomposites. nih.govrsc.org Functionalization can improve mechanical, chemical, and electrical properties. nih.gov

Overview of Current Research Gaps and Potential Avenues for this compound

While the broader class of aromatic diamines is well-studied, specific research focusing exclusively on this compound appears limited. Much of the available information comes from chemical supplier databases rather than dedicated research publications. cymitquimica.comchemsrc.comalfa-chemistry.comsigmaaldrich.com This scarcity of specific data highlights a significant research gap.

Potential Research Avenues:

Novel Polymer Synthesis: Given its asymmetric nature (a primary and a tertiary amine), it could be explored as a monomer for creating polymers with unique architectures and properties that differ from those made with symmetric diamines.

Asymmetric Catalysis: The distinct electronic and steric environments of the two amine groups could be exploited in the design of novel ligands for asymmetric metal catalysis.

Fine Chemical Synthesis: Its potential as an intermediate in the multi-step synthesis of complex organic molecules, such as pharmaceuticals or dyes, remains largely unexplored. The specific substitution pattern could offer advantages in controlling regioselectivity in subsequent reactions.

Structure-Property Relationship Studies: A detailed investigation into its physical, chemical, and electronic properties would provide valuable data for computational and theoretical chemistry, helping to build predictive models for other complex substituted aromatic diamines.

Distinguishing this compound from Positional and Alkylation Isomers

Isomers are molecules that have the same molecular formula but different structural arrangements. The properties and reactivity of this compound are highly dependent on its specific isomeric form.

Positional Isomers: These isomers differ in the location of the substituents on the benzene ring.

Amine Group Position: The amino groups could be arranged in ortho (1,2), meta (1,3), or para (1,4) positions relative to each other. This positioning affects the molecule's dipole moment, solubility, and ability to act as a chelating ligand.

Methyl Group Position: The methyl group can be at various positions relative to the two amino groups. For instance, the three methyl groups in trimethylbenzene can be arranged in three different ways: 1,2,3- (hemimellitene), 1,2,4- (pseudocumene), and 1,3,5- (mesitylene). vedantu.comnih.gov Similarly, the position of the single methyl group in this compound relative to the diamines is fixed, but isomers would have the methyl group at the 2, 4, or 5 positions.

Alkylation Isomers: These isomers differ in the placement of the alkyl (methyl) groups on the nitrogen atoms versus the benzene ring.

N-Alkylation: The molecular formula C9H14N2 can correspond to isomers with different degrees of N-methylation. For example, an isomer could be N1,N3,6-trimethylbenzene-1,3-diamine where both nitrogen atoms are secondary amines. Another could be a dimethylated isomer where one nitrogen is a secondary amine and the other has a single methyl group (e.g., N1-ethyl-6-methylbenzene-1,3-diamine, which is a structural, not alkylation, isomer but illustrates the variety). N1-Methylbenzene-1,3-diamine is a simpler example of a related compound with a different degree of alkylation. nih.gov

Each unique isomer will exhibit distinct physical properties (melting point, boiling point, solubility) and chemical reactivity due to differences in steric hindrance, electronic effects, and the potential for intramolecular interactions like hydrogen bonding.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-N,3-N,4-trimethylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-7-4-5-8(10)6-9(7)11(2)3/h4-6H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFRCCRHMACPGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356955
Record name n1,n1,6-trimethylbenzene-1,3-diamine
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Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6406-67-3
Record name n1,n1,6-trimethylbenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-Amino-2-methylphenyl)dimethylamine
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Advanced Synthetic Methodologies for N1,n1,6 Trimethylbenzene 1,3 Diamine

Exploration of Alkylation Protocols for N-Functionalization

The introduction of methyl groups onto the nitrogen atoms of 6-methylbenzene-1,3-diamine (also known as 2,4-diaminotoluene) is a critical step in synthesizing N1,N1,6-trimethylbenzene-1,3-diamine. This transformation requires careful selection of alkylation strategies to achieve the desired N,N-dimethylation on one amino group while leaving the other primary amine intact.

Achieving selective alkylation on aromatic diamines is a significant challenge due to the presence of multiple reactive N-H bonds. The reaction of a diamine with a methylating agent can potentially lead to a mixture of products, including mono-methylated, di-methylated (on the same or different nitrogen atoms), and tri-methylated species.

The primary challenge in synthesizing this compound lies in controlling the reaction to favor N,N-dimethylation on a single amino group. The two amino groups in 2,4-diaminotoluene exhibit different reactivities due to electronic and steric effects from the methyl group on the benzene (B151609) ring, which can be exploited to achieve selectivity. However, traditional alkylation methods using reagents like methyl iodide often lead to over-alkylation and a complex mixture of products. researchgate.net Modern synthetic approaches focus on catalytic methods that can offer greater control and selectivity, preventing undesired overalkylation.

The choice of methylating agent and reaction conditions is crucial for controlling the outcome of the N-alkylation reaction. Traditional agents like methyl halides are highly reactive but often lack selectivity. researchgate.net Greener and more selective alternatives have been explored extensively.

Reductive amination, which involves the reaction of the amine with an aldehyde (like formaldehyde) followed by reduction, is a powerful method for controlled N-alkylation. chemrxiv.org This two-step process, often performed in one pot, avoids many of the issues associated with direct alkylation. Other C1 sources such as formic acid and carbon dioxide (in the presence of a reductant) have also been successfully employed for N-methylation. nih.govliv.ac.uk

The optimization of reaction parameters such as temperature, pressure, solvent, and the stoichiometry of reactants is essential to maximize the yield of the desired N,N-dimethylated product while minimizing side reactions.

Table 1: Comparison of Modern Methylating Agents for N-Alkylation of Amines

Methylating Agent Typical Reductant/Conditions Advantages Disadvantages
Formaldehyde H₂, NaBH₃CN, NaBH(OAc)₃ Readily available, cost-effective, high atom economy. chemrxiv.org Can be toxic; requires a reducing agent.
Formic Acid Used directly (Eschweiler-Clarke reaction) or with catalysts Acts as both C1 source and reductant. liv.ac.uk Requires high temperatures; can generate CO₂ as a byproduct.
Carbon Dioxide (CO₂) Hydrosilanes (e.g., PhSiH₃), H₂ Sustainable C1 source, non-toxic. nih.gov Requires a catalyst and a stoichiometric reductant; may require high pressure.
Dimethyl Carbonate (DMC) Catalytic activation (e.g., with Cu-Zr nanoparticles) Green reagent, low toxicity, byproducts are methanol and CO₂. Often requires elevated temperatures.

Catalysis is at the forefront of selective N-alkylation. Homogeneous and heterogeneous catalysts based on transition metals like Ruthenium, Palladium, Nickel, and Copper have demonstrated high efficacy. chemrxiv.orgnih.gov These catalysts facilitate the "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where an alcohol (like methanol) can be used as an alkylating agent, with water as the only byproduct.

For selective N,N-dimethylation, catalysts play a key role in activating the C1 source and facilitating the stepwise methylation process. For instance, carbon-supported Ruthenium nanoparticles (Ru/C) have been shown to be highly effective for the N,N-dimethylation of various aromatic amines using formaldehyde and H₂. chemrxiv.org Similarly, novel nano-catalysts like Ni/NiO@C have been developed for efficient and selective N-methylation reactions. The choice of catalyst can significantly influence the selectivity towards mono- versus di-alkylation.

Table 2: Catalytic Systems for N-Dimethylation of Aromatic Amines

Catalyst System C1 Source Reductant Typical Conditions Key Features
Ru/C Formaldehyde H₂ 70-80°C, 20 bar H₂ High efficiency and selectivity for N,N-dimethylation. chemrxiv.org
RuCl₂(dmso)₄ / Ligand CO₂ PhSiH₃ 100°C, 30 bar CO₂ Homogeneous system, tolerates various functional groups. nih.gov
Ni/NiO@C Formaldehyde H₂ 80°C, 20 bar H₂ Earth-abundant metal, reusable magnetic catalyst.

Development of Reductive Pathways from Nitroaromatic Precursors

A common and industrially significant route to aromatic diamines involves the reduction of corresponding dinitroaromatic compounds. For the synthesis of the precursor 6-methylbenzene-1,3-diamine (2,4-diaminotoluene), the starting material is 2,4-dinitrotoluene. wikipedia.org

Correction: This section addresses the catalytic hydrogenation of nitro-substituted aromatic compounds, the correct precursors for the target amine.

Catalytic hydrogenation is the predominant method for the industrial production of 2,4-diaminotoluene from 2,4-dinitrotoluene. wikipedia.orgmdpi.com This process involves reacting the dinitro compound with hydrogen gas at elevated temperature and pressure in the presence of a metal catalyst.

Commonly used catalysts include Raney Nickel, Palladium on carbon (Pd/C), and Platinum on carbon (Pt/C). researchgate.netresearchgate.netgoogle.com The reaction is typically carried out in a solvent such as methanol or ethanol (B145695). google.com The process is highly efficient and produces high yields of the desired diamine with water as the only byproduct, making it an environmentally favorable method. mdpi.com Research has focused on optimizing reaction kinetics and catalyst performance to improve efficiency and reduce costs. researchgate.net

Table 3: Conditions for Catalytic Hydrogenation of 2,4-Dinitrotoluene (DNT)

Catalyst Temperature (°C) Pressure (psig/MPa) Solvent Key Findings
Raney Nickel 90 - 150 100 - 1000 Methanol Industrial standard; presence of CO can suppress N-methylation side products. google.com
5% Pd/C 5 - 50 0.1 MPa (atmospheric) Ethanol Reaction kinetics described by Langmuir-Hinshelwood model. researchgate.net
1% Pt/C 80 - Ethanol/Water/Diamine Reaction rate is dependent on catalyst particle size. researchgate.net

Before the widespread adoption of catalytic hydrogenation, classical chemical reduction methods were commonly used. These methods are still valuable for laboratory-scale synthesis. The Béchamp reduction, using iron filings in acidic water (typically with HCl as an initiator), is a well-established method for converting aromatic nitro compounds to amines. wikipedia.org A key advantage is that the iron(II) chloride formed can be hydrolyzed, regenerating acid in the process, which means only a catalytic amount of acid is needed. shaalaa.com

Another common laboratory method involves the use of tin (Sn) metal in concentrated hydrochloric acid (HCl). scispace.com While effective, this method requires stoichiometric amounts of the metal and acid and can generate significant metallic waste streams. stackexchange.comreddit.com

Table 4: Chemical Reagents for the Reduction of Aromatic Nitro Groups

Reagent Conditions Advantages Disadvantages
Fe / HCl Reflux in water with a small amount of HCl Inexpensive (uses iron scrap), self-sustaining acid regeneration. shaalaa.comstackexchange.com Can be slow; produces iron oxide sludge.
Sn / HCl Concentrated HCl, often with heating Effective and reliable for lab scale. scispace.comreddit.com Expensive, requires large amounts of acid, generates tin waste.
Zinc (Zn) / NH₄Cl Aqueous medium Milder conditions than strong acid. scispace.com Can have variable yields depending on substrate.

Multi-Step Synthetic Sequences from Commercially Available Building Blocks

The synthesis of this compound can be strategically approached through multi-step sequences starting from readily available chemical building blocks. These routes primarily involve the introduction and modification of functional groups on a toluene backbone.

Strategies Involving Aromatic Substitution Reactions

A plausible and efficient synthetic route commences with the dinitration of toluene to produce 2,4-dinitrotoluene. This electrophilic aromatic substitution reaction is a well-established industrial process. The subsequent key step is the reduction of the two nitro groups to form 2,4-diaminotoluene. This transformation can be achieved through various methods, including catalytic hydrogenation or chemical reduction.

Catalytic hydrogenation is often preferred for its high efficiency and cleaner reaction profiles. A common catalyst for this process is Raney nickel. acs.orgresearchgate.netwikipedia.org The reaction is typically carried out in a solvent such as ethanol. Alternatively, reduction can be accomplished using iron powder in an acidic medium, such as a mixture of ethanol and hydrochloric acid. orgsyn.org

The final step in this sequence is the selective N,N-dimethylation of the amino group at the 1-position of 2,4-diaminotoluene. The Eschweiler-Clarke reaction is a classic and effective method for the methylation of amines. mdpi.comwikipedia.orgjk-sci.com This reaction utilizes excess formic acid and formaldehyde to methylate primary or secondary amines to their corresponding tertiary amines, advantageously stopping at the tertiary amine stage without the formation of quaternary ammonium salts. wikipedia.org The reaction is typically performed in an aqueous solution near boiling point. wikipedia.org

Sequential Functionalization of Benzene Derivatives

An alternative strategy involves a more sequential functionalization approach. This could begin with a monosubstituted toluene derivative, followed by the stepwise introduction of the required functional groups. For instance, one could envision a route starting from an already partially functionalized toluene ring to control the regioselectivity of subsequent substitutions. However, the route involving the reduction of 2,4-dinitrotoluene is generally more direct and utilizes commercially abundant starting materials. acs.orgresearchgate.netwikipedia.org

The selective N,N-dimethylation of one of the two amino groups in 2,4-diaminotoluene is a critical step. The Eschweiler-Clarke reaction offers a reliable method for this transformation. mdpi.comwikipedia.orgjk-sci.com The mechanism involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid. wikipedia.org This process is repeated to achieve dimethylation.

Process Optimization for Enhanced Yield and Purity

Optimizing the reaction conditions is paramount for maximizing the yield and purity of the final product, this compound. This involves a careful consideration of solvents, temperature, pressure, and the implementation of advanced purification techniques.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent can significantly influence the efficiency and selectivity of each synthetic step. For the reduction of 2,4-dinitrotoluene, polar protic solvents like ethanol are commonly used in conjunction with catalytic hydrogenation. rasayanjournal.co.inchemicalbook.com In the case of the Eschweiler-Clarke reaction, while often performed in an aqueous solution, the use of other solvents can be explored to optimize the reaction. For instance, studies on related N-methylation reactions have shown that solvents like acetonitrile can be effective. organic-chemistry.org The solvent's ability to dissolve reactants and stabilize intermediates is crucial for reaction success.

Table 1: Effect of Solvents on a Model N-Methylation Reaction
SolventReaction Time (h)Yield (%)
Acetonitrile4High
Water18Moderate
Toluene16Moderate
Tetrahydrofuran (THF)24Good

Temperature and Pressure Control in Reaction Systems

Temperature and pressure are critical parameters, particularly in the catalytic hydrogenation and N,N-dimethylation steps. The reduction of dinitrotoluene via catalytic hydrogenation is typically performed under elevated hydrogen pressure to facilitate the reaction. rasayanjournal.co.in The temperature for this step needs to be carefully controlled to ensure complete reduction without promoting side reactions.

For N-methylation reactions, temperature plays a significant role in reaction kinetics. In the Eschweiler-Clarke reaction, heating is required to drive the reaction to completion. nrochemistry.com In other catalytic N-methylation methods, such as those using dimethyl carbonate, temperatures can range from 90°C to over 200°C, often in a pressurized system to exceed the boiling point of the reagents. orgsyn.orgacs.org

Table 2: Influence of Temperature and Pressure on a Model Catalytic N-Dimethylation
CatalystTemperature (°C)Pressure (bar H₂)Time (h)Yield (%)
Ru/C70138Excellent
Skeletal Cu70-10013~2Excellent
Pd/CuZrOx150-17030-10030-48High
Au/rutile140-17060 (CO₂/H₂)7Good

Advanced Purification Techniques (e.g., Column Chromatography, Recrystallization)

The purification of the final product is essential to achieve the desired level of purity. A combination of techniques is often employed.

Column Chromatography: Flash column chromatography is a powerful method for separating the desired this compound from unreacted starting materials and byproducts. Due to the basic nature of amines, standard silica gel can sometimes lead to poor separation. To overcome this, amine-functionalized silica or the addition of a small amount of a competing amine (like triethylamine) to the eluent can be employed to improve the separation. syrris.jp The choice of solvent system, typically a mixture of a nonpolar solvent (like hexane) and a more polar solvent (like ethyl acetate), is optimized based on the polarity of the compounds to be separated.

Recrystallization: Recrystallization is an effective technique for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is highly soluble, and then the solution is cooled slowly to allow the formation of pure crystals. For substituted phenylenediamines, solvents such as n-butanol, or mixtures of alcohols (methanol or ethanol) with ether have been used. rsc.orgresearchgate.net The selection of the appropriate solvent is critical and is often determined empirically.

Considerations for Scalable Production and Industrial Feasibility

The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates a thorough evaluation of several critical factors to ensure a process that is not only economically viable but also safe and environmentally sustainable. The industrial feasibility of any synthetic route is contingent upon a delicate balance of chemical efficiency, operational costs, and regulatory compliance.

Economic Viability

Catalyst Selection and Cost: Many synthetic routes for aromatic amines rely on catalysts to achieve high yields and selectivity. While precious metal catalysts like palladium and platinum can be highly effective, their high cost can be a significant drawback for large-scale production. Therefore, research into more cost-effective and reusable catalysts, such as those based on nickel or copper, is crucial for industrial applications. The development of heterogeneous catalysts is often favored in industrial settings due to their ease of separation from the reaction mixture, which simplifies downstream processing and allows for catalyst recycling.

To illustrate the economic considerations, a comparative cost analysis of two hypothetical synthetic routes is presented below.

Interactive Data Table: Hypothetical Cost Analysis of Synthetic Routes for this compound

FeatureRoute A (Lab-Scale Adaptation)Route B (Industrial-Optimized)
Starting Materials Specialty ChemicalsCommodity Chemicals
Catalyst Palladium on Carbon (High Cost)Raney Nickel (Lower Cost)
Solvent Dichloromethane (Higher Cost, Environmental Concerns)Toluene (Lower Cost, Recyclable)
Number of Steps 42
Overall Yield 65%85%
Estimated Cost per Kg HighModerate

Note: This table presents a simplified, hypothetical comparison for illustrative purposes.

Process Optimization and Control

The optimization of reaction parameters and the implementation of robust control strategies are essential for ensuring consistent product quality, maximizing yield, and maintaining safe operations in a large-scale setting.

Reaction Conditions: The fine-tuning of reaction conditions such as temperature, pressure, and reaction time is critical for maximizing the yield and purity of this compound. For example, in catalytic hydrogenation reactions, controlling the temperature and pressure can prevent over-reduction and the formation of unwanted byproducts.

Reactor Design: The choice of reactor is a pivotal decision in scaling up a chemical process. While batch reactors are commonly used in laboratory and small-scale production, continuous stirred-tank reactors (CSTRs) and plug flow reactors (PFRs) are often more suitable for large-scale, continuous manufacturing. nih.govyoutube.com Continuous flow reactors can offer better heat and mass transfer, leading to improved reaction control and higher yields.

Interactive Data Table: Key Parameters for Process Optimization

ParameterObjectiveConsiderations for Scalability
Temperature Maximize reaction rate and selectivityEfficient heat transfer in large reactors
Pressure Maintain optimal reaction conditions for gaseous reactantsSafety and cost of high-pressure equipment
Catalyst Loading Achieve high conversion with minimal catalyst useCatalyst cost, lifetime, and ease of recovery
Reaction Time Minimize batch time or maximize throughput in continuous flowReactor volume and production targets
Solvent Choice Good solubility, inertness, and ease of removalCost, recyclability, and environmental impact

Health, Safety, and Environmental (HSE) Considerations

Ensuring the health and safety of workers and minimizing the environmental impact of the manufacturing process are paramount in industrial chemical production.

Handling of Hazardous Materials: The synthesis of aromatic amines often involves the use of hazardous materials, such as flammable solvents, corrosive acids or bases, and toxic intermediates. datainsightsmarket.com Implementing strict safety protocols for the handling, storage, and transport of these materials is mandatory. This includes the use of personal protective equipment (PPE), engineered controls like fume hoods and closed systems, and comprehensive emergency response plans.

Waste Management: Chemical manufacturing processes generate waste streams that must be managed responsibly. researchgate.net A key aspect of green chemistry is the minimization of waste at its source. rsc.org This can be achieved by designing synthetic routes with high atom economy, where a larger proportion of the reactants are incorporated into the final product. For unavoidable waste streams, appropriate treatment methods, such as neutralization, incineration, or biological treatment, must be employed to comply with environmental regulations.

Regulatory Compliance: The chemical industry is subject to stringent regulations governing workplace safety, environmental emissions, and product quality. Adherence to these regulations, such as those set by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) in the United States, is a legal requirement and a critical aspect of responsible manufacturing.

Interactive Data Table: Key Health, Safety, and Environmental Factors

FactorHazard/ImpactMitigation Strategy
Flammable Solvents Fire and explosion riskUse of explosion-proof equipment, proper grounding, and inert atmosphere
Corrosive Reagents Chemical burns and equipment damageUse of corrosion-resistant materials, proper PPE, and spill containment measures
Toxic Intermediates Health risks to workersClosed-system handling, continuous monitoring of air quality, and health surveillance
Aqueous Waste Water pollutionOn-site wastewater treatment before discharge
Organic Waste Air and soil pollutionSolvent recovery and recycling, incineration of non-recyclable waste

Mechanistic Investigations of N1,n1,6 Trimethylbenzene 1,3 Diamine Reactivity

Characterization of Amine Group Reactivity

The presence of two different types of amine groups—a primary (-NH₂) and a tertiary (-N(CH₃)₂)—on the same aromatic ring results in differential reactivity. The specific chemical environment of each amine center, influenced by electronic effects and steric hindrance, determines its role in various reactions.

Nucleophilic Properties of Primary and Tertiary Amine Centers

The nucleophilicity of the nitrogen atoms in N1,N1,6-trimethylbenzene-1,3-diamine is a central aspect of its reactivity. Both the primary and tertiary amines possess a lone pair of electrons on the nitrogen atom, making them available for donation to electrophiles. However, their relative nucleophilic strength is modulated by electronic and steric factors. The tertiary amine benefits from the electron-donating inductive effect of its two methyl groups, which increases the electron density on the nitrogen atom. Conversely, the primary amine is less sterically hindered, making it more accessible to bulky electrophiles. The delocalization of the nitrogen lone pairs into the aromatic π-system reduces the nucleophilicity of both groups compared to their aliphatic counterparts, but they remain potent nucleophiles due to the strong activating nature of amino groups.

Amine CenterInductive EffectSteric HindranceRelative AccessibilityPredicted Nucleophilic Target
Primary Amine (-NH₂) None from H-atomsLowHighAcyl halides, bulky alkyl halides
Tertiary Amine (-N(CH₃)₂) Electron-donating from two methyl groupsModerateLowerProtons, small alkyl halides

Oxidation Pathways and Quinone Formation

Phenylenediamines are susceptible to oxidation, often leading to the formation of highly colored quinonoid structures. nih.govgoogle.com The oxidation of this compound can proceed through the removal of electrons from the nitrogen atoms and the aromatic ring. The presence of strongly electron-donating groups makes the molecule readily oxidizable.

The initial step typically involves the formation of a radical cation. Subsequent oxidation and deprotonation steps can lead to the formation of a quinone-diimine, which is an imine analog of a benzoquinone. google.com These species are often unstable and can undergo hydrolysis to form quinone-imines or fully hydrolyzed benzoquinones. google.com The specific pathway and final products are dependent on the oxidant used and the reaction conditions. For instance, the oxidation of other substituted p-phenylenediamines is a key process in the action of rubber antiozonants, where the diamine is converted to a quinone-diimine. nih.govgoogle.com Similar mechanisms are expected for this m-phenylenediamine (B132917) derivative.

Common oxidants for this type of transformation include:

Molecular oxygen, often catalyzed by metal complexes. google.comnih.gov

Peroxides (e.g., hydrogen peroxide).

Metal salts (e.g., FeCl₃, (NH₄)₂S₂O₈). tandfonline.com

Reduction Reactions and Further Amine Modification

The amine groups in this compound are in their lowest oxidation state and are not susceptible to reduction. However, the term "reduction reactions" in this context can refer to the reduction of oxidized derivatives, such as the previously mentioned quinone-diimines. These oxidized species can be reduced back to the parent diamine using common reducing agents like sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation, restoring the aromatic system.

Furthermore, while the existing amines cannot be reduced, the primary amine can be modified through reductive amination. This process involves the initial condensation with a carbonyl compound to form an imine, which is then reduced in situ to a secondary amine. This provides a pathway for further functionalization of the primary amine group.

Condensation Reactions with Carbonyl Compounds

The primary amine of this compound readily participates in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. google.com The tertiary amine, lacking a proton on the nitrogen, does not undergo this reaction. This differential reactivity allows for selective modification of the primary amine center. The reaction proceeds via nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration. This selectivity is a common strategy in the synthesis of more complex molecules. google.comresearchgate.net

Carbonyl ReactantReaction ConditionProduct Type
FormaldehydeCondensationN-methylene imine
AcetaldehydeCondensationN-ethylidene imine
AcetoneCondensationN-isopropylidene imine
BenzaldehydeCondensationN-benzylidene imine

Analysis of Aromatic Ring Reactivity

The reactivity of the benzene (B151609) ring towards electrophilic attack is significantly enhanced by the presence of three electron-donating substituents. The interplay of their directing effects determines the position of substitution.

Electrophilic Aromatic Substitution (EAS) Patterns and Regioselectivity

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two powerful activating amino groups (-NH₂ and -N(CH₃)₂) and one weakly activating methyl group (-CH₃). libretexts.org All three groups are ortho-, para-directors. libretexts.orglibretexts.org

To predict the regioselectivity, we analyze the directing effects of each substituent on the available positions on the ring (using the 4-amino-2-dimethylaminotoluene nomenclature):

-CH₃ at C1: Directs to C2 (blocked), C4 (blocked), and C6.

-N(CH₃)₂ at C2: A very strong activator, directs to C1 (blocked), C3, and C5.

-NH₂ at C4: A very strong activator, directs to C3, and C5.

The directing effects of the two most powerful activating groups, -N(CH₃)₂ and -NH₂, are concordant. They both strongly direct incoming electrophiles to the C3 and C5 positions. The methyl group's influence is minor in comparison. Therefore, electrophilic substitution is overwhelmingly expected to occur at the C3 and C5 positions. Steric hindrance between the two bulky amine substituents might cause a slight preference for substitution at the C5 position over the C3 position.

SubstituentActivating/DeactivatingOrtho/Meta/Para DirectingPositions Directed To
-CH₃ (at C1) Activating (Weak)Ortho, ParaC2, C4, C6
-N(CH₃)₂ (at C2) Activating (Very Strong)Ortho, ParaC1, C3, C5
-NH₂ (at C4) Activating (Strong)Ortho, ParaC3, C5
Net Effect Highly Activated - C3 and C5 (Major)

Influence of Methyl Substituents on Aromatic Activation and Directivity

The reactivity of the aromatic ring in this compound is significantly influenced by the electronic effects of its three substituents: a primary amino group (-NH2), a dimethylamino group (-N(CH3)2), and a methyl group (-CH3). All three of these are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene by donating electron density to the ring. wikipedia.orgsavemyexams.com This increased electron density makes the aromatic ring more nucleophilic and thus more susceptible to attack by electrophiles. libretexts.orgbyjus.com

The directing effect of these substituents determines the position of substitution for an incoming electrophile. Both the amino and dimethylamino groups are strong activating groups and are ortho, para-directors. savemyexams.comlibretexts.org This is due to the ability of the nitrogen lone pair to participate in resonance with the aromatic π-system, which stabilizes the intermediate carbocation (the arenium ion) formed during the substitution process. This resonance stabilization is most effective when the electrophile attacks at the positions ortho or para to the amino groups. libretexts.org

The methyl group is a less powerful activating group but is also an ortho, para-director due to its positive inductive effect (+I effect), which donates electron density through the sigma bond framework. libretexts.org

In this compound, the positions on the aromatic ring are influenced by the cumulative directing effects of all three substituents. The positions ortho and para to the powerful amino and dimethylamino groups will be the most activated and therefore the most likely sites for electrophilic attack.

Potential for Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group on an aromatic ring. A key requirement for a facile SNAr reaction is the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring, typically positioned ortho and/or para to the leaving group. These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction.

This compound is a highly electron-rich aromatic compound due to the presence of three electron-donating groups (two amino groups and one methyl group). These groups increase the electron density of the aromatic ring, which would destabilize the negatively charged intermediate required for an SNAr mechanism. Therefore, under standard conditions, this compound is not expected to undergo nucleophilic aromatic substitution. For such a reaction to occur, extreme conditions or a different reaction mechanism, such as one involving a benzyne (B1209423) intermediate, would likely be necessary.

Steric and Electronic Effects on Reaction Kinetics and Thermodynamics

Impact of N-Methyl Groups on Amine Basicity and Nucleophilicity

The basicity of the amino groups in this compound is a crucial factor in its reactivity. Basicity is determined by the availability of the nitrogen lone pair of electrons for donation to a proton. The N,N-dimethylamino group is generally more basic than the primary amino group. reddit.comquora.com This is due to the electron-donating inductive effect of the two methyl groups, which increases the electron density on the nitrogen atom, making its lone pair more available for protonation. reddit.comquora.com

However, the steric bulk of the N-methyl groups can also influence basicity. In some cases, steric hindrance can affect the solvation of the protonated amine, which can alter the expected order of basicity in solution. ncert.nic.in

The nucleophilicity of the amino groups is also affected by the N-methyl substituents. While closely related, nucleophilicity is a kinetic parameter that describes the rate at which a nucleophile attacks an electrophile. Generally, for a series of similar nucleophiles, nucleophilicity correlates with basicity. Therefore, the N,N-dimethylamino group is expected to be a stronger nucleophile than the primary amino group in this compound.

Intramolecular Interactions (e.g., Hydrogen Bonding) and Conformational Preferences

The spatial arrangement of the substituents on the this compound ring can lead to specific intramolecular interactions and conformational preferences. The presence of a primary amino group (-NH2) and a dimethylamino group (-N(CH3)2) in a 1,3-relationship on the benzene ring, along with an adjacent methyl group, can lead to steric interactions.

Intramolecular hydrogen bonding is not expected to be a significant factor in the preferred conformation of the isolated molecule, as there are no strong hydrogen bond donors and acceptors in close proximity. However, in the presence of protic solvents or other interacting molecules, intermolecular hydrogen bonding involving the primary amino group would play a significant role in its solvation and reactivity.

Interactive Data Table: Substituent Effects on Aromatic Reactivity

Substituent GroupElectronic EffectActivating/DeactivatingDirecting Effect
-NH2 (Amino)+M > -I (Strong e- donor)Strongly ActivatingOrtho, Para
-N(CH3)2 (Dimethylamino)+M > -I (Strong e-donor)Strongly ActivatingOrtho, Para
-CH3 (Methyl)+I (Weak e- donor)ActivatingOrtho, Para

N1,n1,6 Trimethylbenzene 1,3 Diamine As a Core Building Block in Organic Synthesis

Utilization in the Formation of Nitrogen-Containing Heterocyclic Compounds

Synthesis of Imidazoles, Benzimidazoles, and Related Systems

There is no available information detailing the use of N1,N1,6-trimethylbenzene-1,3-diamine in the synthesis of imidazoles, benzimidazoles, or related heterocyclic systems. The foundational routes to these compounds, such as the Debus synthesis for imidazoles and the Phillips-Ladenburg synthesis for benzimidazoles, traditionally employ 1,2-dicarbonyl compounds and 1,2-diamines (ortho-phenylenediamines), respectively. The meta-disposition of the amino groups in this compound makes it structurally unsuitable for these classical condensation reactions to form five-membered imidazole rings fused to a benzene (B151609) ring.

While numerous methods exist for the synthesis of imidazoles and benzimidazoles, none of the reviewed literature indicates the use of a meta-phenylenediamine derivative like this compound as a primary building block.

Cyclization Reactions to Form Fused Ring Systems

Information regarding the application of this compound in cyclization reactions to form fused ring systems is not present in the surveyed scientific literature. The specific arrangement of the amino and methyl groups on the benzene ring would theoretically allow for various cyclization pathways, potentially leading to novel heterocyclic structures. However, no published research explicitly describes such transformations or the resulting fused ring systems.

Application in the Construction of Complex Molecular Scaffolds

Multi-Component Reactions (MCRs) Incorporating the Diamine

A thorough search of scientific databases and chemical literature did not yield any examples of multi-component reactions that specifically incorporate this compound. MCRs are powerful tools in synthetic chemistry for the efficient construction of complex molecules. While diamines are often utilized in MCRs, the specific reactivity and steric hindrance of this compound in such reactions have not been documented.

Precursor for Advanced Organic Materials

While aromatic diamines are fundamental monomers in the synthesis of high-performance polymers such as polyamides and polyimides, there is no specific data on the use of this compound for this purpose. The substitution pattern of this diamine could potentially influence the properties of resulting polymers, such as solubility, thermal stability, and mechanical strength. However, without experimental data, any discussion of its role as a precursor for advanced organic materials would be purely speculative.

Role in the Synthesis of Dyes and Pigments

The role of this compound in the synthesis of dyes and pigments is not documented in the available literature. Aromatic amines are crucial intermediates in the dye industry, often serving as diazo components or coupling agents in the formation of azo dyes. The electronic and steric effects of the two methyl groups and the dimethylamino group on the aromatic ring would be expected to influence the color and fastness properties of any potential dyes derived from this compound. Nevertheless, no specific examples of dyes or pigments synthesized from this compound have been reported.

The compound, also known by its alternative name 4-Amino-3-methyl-N,N-dimethylaniline, has been mentioned in the context of organic chemistry and photography, but in-depth studies focusing on its role as an azo dye precursor are not extensively documented in widely accessible scientific databases.

Therefore, it is not possible to provide a detailed article on the "Academic Investigations into Azo Dye Precursor Chemistry" or the "Exploration of Chromogenic Systems and Optical Properties" related to this specific compound, as per the requested outline. Further specialized research in archival chemical literature or patent databases may be required to uncover more specific information.

Coordination Chemistry and Ligand Development Based on N1,n1,6 Trimethylbenzene 1,3 Diamine

Design and Synthesis of Schiff Base Ligands from N1,N1,6-Trimethylbenzene-1,3-diamine

Schiff bases, or imines, are a critical class of ligands in coordination chemistry, formed by the condensation of a primary amine with an aldehyde or a ketone. cymitquimica.com The resulting carbon-nitrogen double bond (azomethine group) is an excellent coordination site for metal ions. cymitquimica.com

The synthesis of Schiff base ligands from this compound would proceed via the reaction of its primary amine group with a suitable carbonyl compound. This reaction is typically an acid-catalyzed condensation, often carried out by refluxing the reactants in an alcoholic solvent like ethanol (B145695) or methanol. google.com

The general reaction scheme is as follows:

This compound + R-CHO (Aldehyde) ⇌ Schiff Base Ligand + H₂O

This compound + R-CO-R' (Ketone) ⇌ Schiff Base Ligand + H₂O

The choice of aldehyde or ketone is crucial as it determines the structure and coordinating properties of the final ligand. A variety of carbonyl compounds, especially those containing other potential donor atoms, can be used to create ligands with different denticities.

Table 1: Potential Aldehydes for Schiff Base Synthesis and Expected Ligand Features

Aldehyde ReactantActive Functional GroupsPotential Ligand Type
Salicylaldehyde (B1680747)Aldehyde, HydroxylBidentate (N, O)
Pyridine-2-carboxaldehydeAldehyde, Pyridyl NitrogenBidentate (N, N')
2-Hydroxy-1-naphthaldehydeAldehyde, HydroxylBidentate (N, O)
Pyrrole-2-carboxaldehydeAldehyde, Pyrrole NitrogenBidentate (N, N')

This synthetic versatility allows for the rational design of ligands tailored for specific metal ions or applications.

"Denticity" refers to the number of donor atoms in a single ligand that bind to the central metal ion. Depending on the carbonyl precursor used, Schiff bases derived from this compound can be designed to have varying denticities.

Bidentate Ligands: The most straightforward outcome is the formation of bidentate ligands. For instance, condensation with salicylaldehyde would produce a ligand capable of coordinating to a metal center through the azomethine nitrogen and the hydroxyl oxygen, forming a stable six-membered chelate ring. Similarly, reacting the diamine with pyridine-2-carboxaldehyde would yield a bidentate ligand coordinating via the azomethine nitrogen and the pyridine (B92270) nitrogen.

Tridentate or Polydentate Ligands: More complex ligands could be synthesized by using aldehydes or ketones that contain additional donor groups. While the this compound itself is likely to act as a monodentate or bidentate precursor (if the tertiary amine participates), the functionalization at the primary amine site is key. If a di-aldehyde were used, it could potentially bridge two molecules of the diamine, leading to larger, polydentate ligand systems capable of forming polynuclear complexes.

The steric bulk provided by the methyl and dimethylamino substituents on the benzene (B151609) ring would play a significant role in the chelation process, potentially influencing the coordination geometry of the resulting metal complexes.

Formation of Metal Complexes and Coordination Polymers

The Schiff base ligands derived from this compound are expected to be excellent chelating agents for a variety of metal ions, particularly from the transition series.

The synthesis of metal complexes would typically involve reacting the Schiff base ligand with a metal salt in a suitable solvent. nih.gov The choice of metal salt (e.g., acetate, chloride, nitrate) and solvent can influence the final structure and crystallinity of the complex. The general procedure involves mixing a solution of the ligand with a solution of the metal salt, often with heating, to facilitate the complexation reaction.

For example, a bidentate Schiff base ligand (L) derived from this diamine could react with metal(II) acetates to form complexes with a general formula of [M(L)₂(OAc)₂]. The stoichiometry of the resulting complexes, typically in a 1:2 or 1:1 metal-to-ligand ratio, depends on the coordination number of the metal ion and the denticity of the ligand. nih.gov

Once synthesized, the structures of these new metal complexes would be elucidated using a range of spectroscopic and analytical techniques:

FTIR Spectroscopy: To confirm the coordination of the ligand to the metal ion. A characteristic shift in the C=N (azomethine) stretching frequency upon complexation is a key indicator.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry.

Magnetic Susceptibility Measurements: To determine the number of unpaired electrons in the metal center, which helps in assigning the oxidation state and geometry (e.g., distinguishing between square planar and tetrahedral Ni(II)).

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional structure, including bond lengths, bond angles, and the coordination geometry around the metal ion.

Based on analogous systems, various coordination geometries would be expected for different metal ions.

Table 2: Expected Coordination Geometries for Common Transition Metal Ions

Metal IonTypical Coordination NumberExpected Geometry
Cu(II)4 or 6Square Planar, Distorted Octahedral
Zn(II)4Tetrahedral
Ni(II)4 or 6Square Planar, Octahedral
Co(II)4 or 6Tetrahedral, Octahedral

Coordination polymers are extended structures formed by the self-assembly of metal ions (nodes) and organic ligands (linkers). Schiff base ligands derived from this compound could be designed to act as linkers. For this to occur, the ligand would need to possess coordinating groups at different ends of the molecule.

While a simple Schiff base from a mono-aldehyde would likely form discrete mononuclear complexes, a ligand synthesized from a dialdehyde (B1249045) or an aldehyde containing an additional, sterically accessible donor group (like a pyridine ring) could bridge multiple metal centers. This bridging action would lead to the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks through a self-assembly process in solution. The final topology of the coordination polymer would be directed by the geometry of the ligand and the preferred coordination number of the metal ion.

Insufficient Research Data Precludes a Detailed Analysis of this compound in Coordination Chemistry

A thorough review of available scientific literature reveals a significant gap in the research concerning the coordination chemistry and ligand development based on This compound . While the compound itself is commercially available and its basic chemical properties are documented, there is a notable absence of published studies investigating its behavior as a ligand in the formation of metal complexes. Consequently, a detailed discussion on the evaluation of its ligand binding modes, metal ion selectivity, and the electronic and structural characterization of its metal adducts cannot be provided at this time.

The specific areas of inquiry, including the impact of steric hindrance on metal coordination and the investigation of ancillary ligand effects on the nuclearity of potential complexes involving this compound, remain unexplored in the current body of scientific literature. Steric hindrance, a critical factor in determining the geometry and stability of metal complexes, is influenced by the size and arrangement of substituent groups on a ligand. The presence of three methyl groups on the benzene ring of this compound suggests that steric effects would play a significant role in its coordination behavior. However, without experimental data, any analysis would be purely speculative.

Similarly, the role of ancillary ligands—additional ligands in a complex that are not the primary ligand of interest—in influencing the nuclearity (the number of metal centers in a complex) of this compound-based structures is an area that requires empirical investigation. Ancillary ligands can significantly impact the assembly of polynuclear complexes by bridging metal centers or by modifying the steric and electronic properties of the coordination sphere.

Lack of Documented Catalytic Applications for this compound

Following a comprehensive review of scientific literature and chemical databases, there is no available research detailing the applications of this compound or its derivatives in the specific areas of catalysis as outlined in the requested article structure. Searches for this compound in the context of homogeneous, heterogeneous, or enantioselective catalysis did not yield specific findings.

The requested outline focuses on:

Homogeneous Catalysis: Ligand design for transition metals (Fe, Pd, Ru, V) and catalytic activity in amination, hydrosilylation, and nitrene transfer.

Heterogeneous Catalysis: Immobilization on solid supports and surface chemistry.

Enantioselective Catalysis: Development of asymmetric catalytic systems.

While general information exists on the use of various diamine-derived ligands in these fields, no literature specifically links this compound to these applications. Chemical vendor information confirms the existence of a related isomer, N3,N3,4-trimethyl-1,3-benzenediamine (CAS 6406-67-3), but provides no data on its use in catalysis.

Therefore, it is not possible to generate the requested scientific article as there is no published research to support the specified topics for this particular chemical compound.

Despite a comprehensive search of publicly available scientific literature, there is no specific information regarding the applications of this compound derivatives in catalysis, specifically concerning the introduction of chiral auxiliaries into ligand frameworks and mechanistic studies of chiral induction.

Therefore, the requested article focusing solely on the chemical compound “this compound” and its derivatives in these precise areas of catalysis cannot be generated at this time due to the absence of relevant research findings in the public domain.

General information on the broader topics of chiral diamines, asymmetric catalysis, and mechanistic studies is available but does not pertain to the specific compound .

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule. For n1,n1,6-Trimethylbenzene-1,3-diamine, ¹H NMR spectroscopy would be utilized to identify the number and types of hydrogen atoms present. The spectrum would be expected to show distinct signals for the aromatic protons, the protons of the two N-methyl groups, the protons of the C6-methyl group, and the protons of the primary amine group (-NH₂). The chemical shifts (δ) of these signals would provide information about their electronic environment, and the splitting patterns (multiplicity) would reveal neighboring proton interactions, thus confirming the substitution pattern on the benzene (B151609) ring.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon skeleton. A distinct signal would be expected for each unique carbon atom in the molecule, including the aromatic carbons and the methyl carbons. The chemical shifts of these signals would help in assigning the specific positions of the substituents on the benzene ring.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals. COSY spectra would establish the connectivity between neighboring protons, while HSQC spectra would correlate directly bonded proton and carbon atoms. These comprehensive NMR studies would not only confirm the structural assignment of this compound but also serve as a crucial method for assessing the purity of a synthesized sample.

Despite the utility of these techniques, a comprehensive search of scientific databases did not yield specific ¹H, ¹³C, or 2D NMR spectral data for this compound.

Table 1: Predicted ¹H NMR Resonances for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Aromatic CH 6.0 - 7.5 Multiplet
-N(CH₃)₂ 2.5 - 3.5 Singlet
Ar-CH₃ 2.0 - 2.5 Singlet
-NH₂ Variable Broad Singlet

Note: This table is predictive and not based on published experimental data.

Table 2: Predicted ¹³C NMR Resonances for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Aromatic C-N 140 - 155
Aromatic C-C 110 - 130
-N(CH₃)₂ 40 - 50
Ar-CH₃ 15 - 25

Note: This table is predictive and not based on published experimental data.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule.

In the FT-IR spectrum of this compound, characteristic absorption bands would be expected. The N-H stretching vibrations of the primary amine group would likely appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl groups would be observed around 2850-3100 cm⁻¹. The C=C stretching vibrations of the benzene ring would produce characteristic bands in the 1450-1600 cm⁻¹ region. Finally, C-N stretching vibrations would be expected in the 1250-1350 cm⁻¹ range.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the ring breathing mode, often give rise to strong Raman signals. The symmetric vibrations of the methyl groups would also be expected to be Raman active.

A thorough literature search did not uncover any published FT-IR or Raman spectra specifically for this compound.

Table 3: Expected FT-IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (primary amine) 3300 - 3500 Medium
C-H Stretch (aromatic) 3000 - 3100 Medium-Weak
C-H Stretch (aliphatic) 2850 - 2960 Medium
C=C Stretch (aromatic) 1450 - 1600 Medium-Strong
C-N Stretch 1250 - 1350 Medium

Note: This table is predictive and not based on published experimental data.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for accurately determining the molecular weight and elemental composition of a compound. For this compound, HRMS would be used to measure the exact mass of the molecular ion. This experimental mass would then be compared to the calculated theoretical mass for the molecular formula C₉H₁₄N₂. A close match between the experimental and theoretical masses would provide unambiguous confirmation of the compound's molecular formula.

Specific high-resolution mass spectrometry data for this compound is not available in the reviewed scientific literature.

X-ray Diffraction Analysis of Crystalline Forms and Metal Complexes for Definitive Structural Determination

Furthermore, as a diamine, this compound has the potential to act as a ligand in the formation of metal complexes. X-ray diffraction studies of such complexes would reveal the coordination geometry around the metal center and the mode of binding of the diamine ligand.

No published X-ray crystal structures for this compound or its metal complexes were found in the course of this research.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the electronic transitions and photophysical properties of a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π-π* transitions of the aromatic system. The presence of the amino and dimethylamino groups, which are strong electron-donating groups, would likely cause a red-shift (bathochromic shift) of these absorption bands compared to unsubstituted benzene.

Fluorescence spectroscopy would reveal whether the compound emits light after being excited by UV or visible radiation. If fluorescent, the emission spectrum would provide information about the energy of the excited state and could be sensitive to the solvent environment. The quantum yield of fluorescence would quantify the efficiency of the emission process.

A comprehensive search of the scientific literature did not yield any specific UV-Vis or fluorescence spectra for this compound.

Table 4: List of Compound Names

Compound Name
This compound

Computational and Theoretical Chemistry of N1,n1,6 Trimethylbenzene 1,3 Diamine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Energetics

No published studies employing quantum chemical calculations, such as Density Functional Theory (DFT), to determine the electronic structure and energetics of N1,N1,6-trimethylbenzene-1,3-diamine were found. Such calculations would be instrumental in understanding the molecule's fundamental properties.

Conformation Analysis and Stability

A formal conformational analysis to identify the most stable geometric arrangements of the dimethylamino and methyl groups on the benzene (B151609) ring of this compound has not been reported. Such an analysis would provide insight into the molecule's preferred three-dimensional structure and its energetic landscape.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

There are no available records of molecular dynamics (MD) simulations being performed on this compound. MD simulations would be valuable for exploring its conformational dynamics over time and for understanding how it interacts with other molecules in a condensed phase.

Prediction of Spectroscopic Properties to Aid Experimental Characterization

While experimental spectroscopic data may exist, there are no published computational studies that predict the spectroscopic properties (such as NMR, IR, or UV-Vis spectra) of this compound. Theoretical predictions of spectra are a powerful tool for aiding in the interpretation of experimental data and confirming molecular structures.

Exploration of Structure Activity Relationships in N1,n1,6 Trimethylbenzene 1,3 Diamine Analogues

Comparative Studies with Positional and N-Methyl Isomers

The arrangement of methyl groups on both the aromatic ring and the nitrogen atoms of benzene-1,3-diamine derivatives profoundly influences their electronic and steric characteristics. These differences manifest in their reactivity and coordination behavior.

Influence of Methyl Group Position on Aromatic Ring and Nitrogen Atoms

The positioning of methyl groups on the benzene (B151609) ring and the extent of N-methylation on the amine functionalities are critical determinants of the molecule's properties. Methyl groups are electron-donating through an inductive effect, which increases the electron density of the aromatic ring and the basicity of the nitrogen atoms.

In N1,N1,6-trimethylbenzene-1,3-diamine, the two methyl groups on one nitrogen atom (N1) create a sterically hindered and highly basic tertiary amine. The second nitrogen (N3) is a primary amine, offering a site for different types of chemical reactions. The methyl group at the 6-position of the aromatic ring further modulates the electronic environment.

Comparative analysis with its isomers, such as N1,N3,4-trimethylbenzene-1,3-diamine, would reveal significant differences. In the latter, both nitrogen atoms are secondary amines, leading to a more distributed electron density and potentially different hydrogen bonding capabilities. The shift of the ring methyl group from the 6- to the 4-position also alters the electronic activation of the ring and the steric environment around the adjacent amine.

Table 1: Comparison of Isomeric Trimethylbenzene-1,3-diamines

Compound N1-substitution N3-substitution Ring Methyl Position Expected Basicity Steric Hindrance at N1
This compound Tertiary Primary 6 High High
N1,N3,4-Trimethylbenzene-1,3-diamine Secondary Secondary 4 Moderate Moderate

Differential Reactivity and Coordination Behavior of Isomers

The isomeric differences directly translate to variations in chemical reactivity and the ability to coordinate with metal centers. The tertiary amine in this compound is a strong Lewis base but is sterically hindered, which can influence its ability to act as a nucleophile or a ligand. In contrast, the primary amine at the N3 position is more accessible for reactions such as acylation or Schiff base formation.

Isomers with secondary amines, like N1,N3,4-trimethylbenzene-1,3-diamine, can participate in hydrogen bonding both as donors and acceptors, influencing their intermolecular interactions and solubility. Their coordination to metal centers would also differ, potentially allowing for the formation of bridged complexes. The position of the ring methyl group can direct electrophilic substitution reactions to different positions on the aromatic ring.

Systematic Substituent Modifications on the Benzene Ring and Amine Groups

The introduction of various functional groups onto the benzene ring or the amine nitrogens allows for the precise tuning of the molecule's electronic and steric properties for specific applications.

Effects of Electron-Withdrawing/Donating Groups

The electronic nature of substituents on the aromatic ring significantly impacts the reactivity of the entire molecule. Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH3) or additional alkyl groups, increase the electron density of the ring, making it more susceptible to electrophilic attack and enhancing the basicity of the amine groups.

Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN), decrease the electron density of the ring. This deactivation makes the ring less reactive towards electrophiles and reduces the basicity of the amino groups. The position of these substituents relative to the amine groups is crucial in determining the magnitude of these effects. For instance, a nitro group in the para-position to an amine group will have a more pronounced electron-withdrawing effect through resonance.

Table 2: Predicted Effects of Substituents on this compound Properties

Substituent at C4 Electronic Effect Ring Reactivity (towards electrophiles) Amine Basicity
-OCH3 Electron-donating Increased Increased
-H (unsubstituted) Neutral Baseline Baseline
-Cl Weakly deactivating Decreased Decreased

Tuning Steric Hindrance for Specific Applications

The introduction of bulky substituents can be a powerful tool for controlling the reactivity and selectivity of chemical transformations. mdpi.com By strategically placing large alkyl groups on the amine nitrogens or on the aromatic ring adjacent to the reactive sites, it is possible to sterically shield these positions. mdpi.com

For example, replacing the N-methyl groups with larger alkyl groups, such as ethyl or isopropyl, would increase the steric bulk around the N1 nitrogen. researchgate.net This can prevent unwanted side reactions or direct incoming reagents to the less hindered N3 position. Similarly, introducing bulky groups at the C2 or C5 positions of the benzene ring can influence the coordination geometry of the molecule when it acts as a ligand, potentially creating specific catalytic pockets. researchgate.net Studies on related N-alkyl arylsulfonamides have shown that increasing the size of the N-alkyl group can prevent undesirable cyclization reactions and favor rearrangement products in high yield. mdpi.com

Rational Design and Synthesis of Derivatives for Targeted Research Applications

The insights gained from structure-activity relationship studies enable the rational design and synthesis of this compound derivatives with tailored properties for specific research purposes.

For instance, in the field of coordination chemistry, derivatives can be designed as ligands for metal catalysts. nih.gov By introducing specific coordinating groups onto the aromatic ring, it is possible to create multidentate ligands that can stabilize metal centers and influence their catalytic activity. The steric and electronic properties of the trimethylbenzene-1,3-diamine backbone can be fine-tuned to optimize the performance of the resulting catalyst for a particular reaction, such as asymmetric hydrogenation. nih.gov

In materials science, functionalized derivatives of this compound can be synthesized as monomers for the creation of novel polymers. rsc.org The diamine functionality allows for the formation of polyamides, polyimides, or polyureas. The substituents on the aromatic ring can be chosen to impart specific properties to the resulting polymer, such as thermal stability, solubility, or optical characteristics. The synthesis of such functionalized monomers often involves multi-step reaction sequences to introduce the desired functional groups while protecting the reactive amine sites. mdpi.comnih.gov

The synthesis of these rationally designed derivatives typically involves standard organic chemistry transformations. N-alkylation can be achieved through reductive amination or reaction with alkyl halides. Substituents on the aromatic ring can be introduced via electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts alkylation/acylation, followed by further functional group interconversions.

Future Research Directions and Emerging Applications

Integration into Smart Materials and Responsive Systems

The integration of n1,n1,6-trimethylbenzene-1,3-diamine into smart materials and responsive systems represents a promising, yet largely unexplored, avenue of research. Smart materials are designed to exhibit a change in their properties in response to external stimuli such as light, temperature, pH, or electrical fields. The inherent chemical functionalities of this compound make it a candidate for creating such materials.

Polymers derived from aromatic diamines, such as polyanilines and polyphenylenediamines, are known for their redox activity and electrical conductivity. researchgate.net These properties are fundamental to the development of sensors and actuators. Future research could focus on the polymerization of this compound to create novel conductive polymers. The presence of the dimethylamino group could influence the polymer's electronic properties and its responsiveness to acidic environments, making it a potential component for pH sensors.

Furthermore, the amine groups can serve as reactive sites for grafting stimuli-responsive side chains. For instance, temperature-responsive polymers like poly(N-isopropylacrylamide) could be attached to a polymer backbone incorporating this compound, leading to materials that undergo conformational changes at specific temperatures. Such systems could find applications in areas like controlled drug delivery or smart coatings. The functionalization of graphene quantum dots with amine groups has been shown to tune their electronic and optical properties, suggesting that this compound could be used to modify nanomaterials for advanced applications in optoelectronics and biosensing. nih.gov

Exploration in Advanced Separation Technologies

Aromatic diamines are critical monomers in the synthesis of high-performance polymers like polyimides, which are widely used in membrane-based separation technologies due to their excellent thermal and chemical stability. The specific structure of this compound could be leveraged to design next-generation separation membranes with tailored properties.

The incorporation of bulky substituent groups into polymer backbones is a known strategy to increase the fractional free volume, which can enhance gas permeability. The methyl groups on the benzene (B151609) ring of this compound could contribute to a less efficient chain packing in the resulting polymers, potentially leading to membranes with high gas fluxes. This makes it a person of interest for applications such as carbon dioxide capture or hydrogen purification.

Moreover, the amine functionalities within the polymer matrix could facilitate the transport of specific molecules. For example, in the context of CO2 separation, the basic amine groups can interact favorably with the acidic CO2 molecules, enhancing the selectivity of the membrane. Future research could involve the synthesis of a series of polyimides or other polymers from this compound and various dianhydrides or diacids to systematically study the relationship between the polymer structure and its gas separation performance. Diamines are also used as cross-linking agents to improve the stability and selectivity of polymer membranes, a role that this compound could potentially fulfill. specialchem.com

Potential in Renewable Chemistry and Sustainable Synthesis

The shift towards a bio-based economy has spurred significant research into the synthesis of chemicals from renewable resources. While the industrial production of aromatic amines is still heavily reliant on petrochemical feedstocks, there is a growing interest in developing sustainable synthetic routes.

Future research could focus on developing biocatalytic or green chemistry pathways for the synthesis of this compound and related compounds. Lignin (B12514952), an abundant biopolymer rich in aromatic structures, is a promising renewable feedstock for the production of aromatic chemicals. sigmaaldrich.com Research into the selective depolymerization and functionalization of lignin could potentially lead to precursors for aromatic diamines.

Furthermore, the principles of green chemistry could be applied to the polymerization processes involving this compound. This includes the use of environmentally benign solvents, catalysts, and reaction conditions to minimize waste and energy consumption. The development of bio-based diamines is also gaining traction as a sustainable alternative for producing polymers like polyamides, and future work could explore the possibility of producing this compound or its precursors from renewable sources. specialchem.com

Interdisciplinary Research with Other Scientific Domains

The unique chemical structure of this compound positions it at the crossroads of several scientific disciplines, suggesting a rich potential for interdisciplinary research.

In the field of medicinal chemistry, aromatic amines are scaffolds for many pharmacologically active compounds. The specific substitution pattern of this compound could be a starting point for the design and synthesis of novel therapeutic agents. Its potential interactions with biological targets could be explored through computational modeling and in vitro screening.

In materials science, beyond the applications already discussed, polymers derived from this diamine could be investigated for their optical and electronic properties. The incorporation of this monomer into polymer backbones could lead to materials with interesting fluorescence or charge-transport characteristics, making them relevant for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The functionalization of nanomaterials with this compound could also lead to novel hybrid materials with synergistic properties, applicable in catalysis, sensing, or biomedical imaging. nih.gov The versatility of diamine monomers in polymer chemistry suggests that interdisciplinary collaborations will be key to unlocking the full potential of this compound. specialchem.com

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